N-(3,5-Dimethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide
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Overview
Description
N-(3,5-Dimethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide is a complex organic compound that features a unique structure combining a dimethoxyphenyl group and a pyrimidoindole moiety
Preparation Methods
The synthesis of N-(3,5-Dimethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Chemical Reactions Analysis
N-(3,5-Dimethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Scientific Research Applications
N-(3,5-Dimethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
N-(3,5-Dimethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide can be compared with other similar compounds, such as:
N-(3,5-Dimethoxyphenyl)acetamide: Lacks the pyrimidoindole moiety, resulting in different chemical and biological properties.
Pyrimido[5,4-B]indole derivatives: These compounds share the pyrimidoindole core but differ in their substituents, leading to variations in reactivity and applications. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N4O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N4O3S/c1-12-4-5-17-16(6-12)19-20(25-17)21(23-11-22-19)29-10-18(26)24-13-7-14(27-2)9-15(8-13)28-3/h4-9,11,25H,10H2,1-3H3,(H,24,26) |
InChI Key |
MPNDXOMWFDJJFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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